VIM-2 Inhibitory Potency: Head-to-Head Comparison with the More Advanced Analog Metallo-β-lactamase-IN-7
1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (Metallo-β-lactamase-IN-6) inhibits VIM-2 with an IC50 of 0.56 μM, while the next-generation analog Metallo-β-lactamase-IN-7 achieves an IC50 of 0.019 μM . Although IN-7 is approximately 29-fold more potent against VIM-2, IN-6 exhibits a markedly narrower selectivity window between VIM-2 and VIM-5 (10.3-fold vs. 20-fold for IN-7), which may be advantageous in experimental designs requiring balanced multi-VIM coverage rather than extreme VIM-2 selectivity.
| Evidence Dimension | VIM-2 inhibitory potency (IC50) and VIM-5/VIM-2 selectivity ratio |
|---|---|
| Target Compound Data | IC50 (VIM-2) = 0.56 μM; VIM-5 IC50 = 5.78 μM; ratio VIM-5/VIM-2 = 10.3 |
| Comparator Or Baseline | Metallo-β-lactamase-IN-7: IC50 (VIM-2) = 0.019 μM; VIM-5 IC50 = 0.38 μM; ratio VIM-5/VIM-2 = 20.0 |
| Quantified Difference | IN-7 is 29.5-fold more potent against VIM-2; however, IN-6 shows ~2-fold lower VIM-5/VIM-2 selectivity ratio |
| Conditions | In vitro enzymatic inhibition assay using purified VIM-2 and VIM-5 MBLs |
Why This Matters
For research applications where balanced inhibition across multiple VIM variants is desired—such as probing pan-VIM resistance mechanisms—IN-6 may offer a more uniform inhibition profile than the highly VIM-2-biased IN-7.
